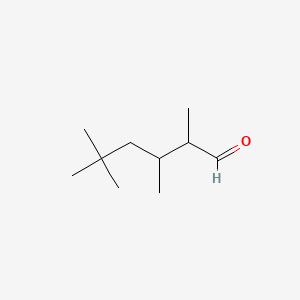

2,3,5,5-Tetramethylhexanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68391-29-7 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,3,5,5-tetramethylhexanal |

InChI |

InChI=1S/C10H20O/c1-8(9(2)7-11)6-10(3,4)5/h7-9H,6H2,1-5H3 |

InChI Key |

COJYJCJUBHUSDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5,5 Tetramethylhexanal and Its Precursors

Hydroformylation Approaches for Branched Aldehyde Synthesis

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. ntu.ac.uknih.gov The synthesis of 2,3,5,5-tetramethylhexanal via this method would start from diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

Cobalt-Catalyzed Hydroformylation of Diisobutylene and Related Olefins

Cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), are effective catalysts for the hydroformylation of branched olefins. semanticscholar.orgresearchgate.net The general mechanism for cobalt-catalyzed hydroformylation begins with the formation of the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄). ethz.ch This species then coordinates to the alkene, followed by insertion of the alkene into the cobalt-hydride bond to form an alkyl-cobalt intermediate. Subsequent CO insertion and hydrogenolysis yield the aldehyde product and regenerate the catalyst. wikipedia.org

For a branched internal olefin like 2,4,4-trimethyl-2-pentene, the hydroformylation can theoretically yield two isomeric aldehydes: this compound and 2,2,4,5-tetramethylhexanal. The regioselectivity of the reaction is a critical factor in determining the product distribution.

| Reactant | Catalyst System | Desired Product | Key Considerations |

| Diisobutylene (isomers) | Cobalt Carbonyl (e.g., Co₂(CO)₈) | This compound | Regioselectivity, Isomerization of starting material, Potential for multiple aldehyde products |

Ligand Design and Catalyst Optimization in Branched Hydroformylation

The regioselectivity and efficiency of hydroformylation catalysts can be significantly influenced by the design of ligands coordinated to the metal center. researchgate.net While unmodified cobalt carbonyl can catalyze the hydroformylation of branched internal olefins with high regioselectivity, the use of modified catalysts, particularly with phosphine (B1218219) ligands, can offer enhanced control. semanticscholar.org

For the synthesis of a sterically demanding branched aldehyde like this compound, the steric and electronic properties of the ligands are paramount. Bulky ligands can favor the formation of one regioisomer over another by influencing the way the olefin coordinates to the metal center and the subsequent insertion step. nih.gov For instance, in rhodium-catalyzed hydroformylation, specific phospholane-phosphite ligands have been shown to be highly selective for the formation of branched aldehydes from unbiased alkenes. nih.gov While this example uses a different metal, the principle of ligand-influenced regioselectivity is broadly applicable.

Catalyst optimization also involves adjusting reaction parameters such as temperature, pressure, and solvent. Higher temperatures can sometimes lead to isomerization of the starting olefin, which can complicate the product mixture. ethz.ch Therefore, a careful balance of these factors is necessary to achieve the desired product with high selectivity.

Regioselectivity Control in Aldehyde Hydroformylation

Controlling regioselectivity in the hydroformylation of unsymmetrical olefins is a central challenge. In the case of diisobutylene, the goal is to favor the formation of this compound. This is influenced by several factors:

Steric Effects : The bulky nature of the tert-butyl group in diisobutylene will sterically hinder the approach to one of the olefinic carbons, thereby influencing the direction of hydride addition.

Electronic Effects : While less pronounced in non-functionalized alkenes, electronic effects can still play a role in directing the regioselectivity.

Catalyst System : As discussed, the choice of metal and ligands is crucial. For cobalt catalysts, the addition of phosphine ligands can alter the steric environment around the metal center, thus influencing the regioselectivity. ntu.ac.uk

Reaction Conditions : Parameters such as carbon monoxide and hydrogen partial pressures can affect the rates of competing reaction pathways and thus the final product distribution. st-andrews.ac.uk A higher partial pressure of CO, for instance, can suppress isomerization side reactions. ethz.ch

Kinetic and Thermodynamic Studies of Hydroformylation Pathways

Detailed kinetic and thermodynamic studies are essential for understanding and optimizing the hydroformylation of diisobutylene. While specific data for this reaction is scarce, general principles from studies on other olefins can be applied.

The kinetics of hydroformylation are often complex, with the rate depending on the concentrations of the olefin, catalyst, and the partial pressures of CO and H₂. For rhodium-catalyzed hydroformylation of some alkenes, a negative order in CO pressure is observed, suggesting that CO dissociation from the catalyst is a key step. nih.govst-andrews.ac.uk

Thermodynamically, the formation of the branched aldehyde may be favored over the linear isomer in certain cases. Computational studies on the hydroformylation of propene with a cobalt catalyst have explored the energy profiles of the different reaction pathways leading to linear and branched products. chemrxiv.org Such studies can provide valuable insights into the factors controlling regioselectivity, although direct extrapolation to the more complex diisobutylene system should be done with caution.

Oxidation-Based Synthetic Routes

An alternative and often more direct route to this compound is the oxidation of its corresponding primary alcohol, 2,3,5,5-tetramethylhexan-1-ol. This precursor alcohol can be synthesized through various methods, including the hydroformylation of diisobutylene followed by reduction of the resulting aldehyde mixture.

Oxidation of Corresponding Branched Alcohols to this compound

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A key challenge is to prevent over-oxidation to the carboxylic acid. For sterically hindered primary alcohols like 2,3,5,5-tetramethylhexan-1-ol, certain selective oxidizing agents are particularly effective.

Several reagents and catalytic systems are well-suited for this transformation:

TEMPO-based systems : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly efficient catalysts for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgorganic-chemistry.org These reactions typically use a stoichiometric oxidant such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS). The steric hindrance around the alcohol in 2,3,5,5-tetramethylhexan-1-ol would likely be well-tolerated by this catalytic system. A general procedure involves stirring the alcohol with a catalytic amount of TEMPO and a stoichiometric amount of the oxidant in a suitable solvent like dichloromethane. The reaction is typically mild and gives high yields of the aldehyde. researchgate.net

Swern Oxidation and its Variants : The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another powerful method for converting primary alcohols to aldehydes. organic-chemistry.org This method is known for its mild reaction conditions and high yields, even with sensitive substrates.

Dess-Martin Periodinane (DMP) : DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing primary alcohols to aldehydes. ethernet.edu.et It is particularly useful for small-scale preparations and for substrates containing sensitive functional groups.

The choice of oxidizing agent would depend on factors such as the scale of the reaction, the desired purity of the product, and the cost and availability of the reagents.

| Precursor Alcohol | Oxidation Reagent/System | Product | Key Advantages |

| 2,3,5,5-Tetramethylhexan-1-ol | TEMPO/NaOCl | This compound | High selectivity for aldehyde, Mild conditions |

| 2,3,5,5-Tetramethylhexan-1-ol | Swern Oxidation (DMSO, Oxalyl Chloride) | This compound | Mild conditions, High yields |

| 2,3,5,5-Tetramethylhexan-1-ol | Dess-Martin Periodinane | This compound | Mild, Suitable for sensitive substrates |

Catalyst Systems for Selective Aldehyde Formation via Alcohol Oxidation

The selective oxidation of the precursor primary alcohol, 2,3,5,5-tetramethylhexan-1-ol, to this compound requires catalyst systems that can operate efficiently on sterically hindered substrates while preventing over-oxidation to the carboxylic acid. While specific studies on this particular alcohol are limited, general principles for the selective oxidation of hindered primary alcohols can be applied.

Nitroxyl radical-based catalysts, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, are well-established for the selective oxidation of primary alcohols to aldehydes. researchgate.netnih.gov However, the four methyl groups adjacent to the nitroxyl group in TEMPO can limit its effectiveness for highly sterically hindered alcohols. researchgate.netnih.gov For such challenging substrates, less sterically hindered nitroxides have been developed and shown to exhibit superior catalytic activity. These include 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). nih.gov

These catalyst systems are typically used in conjunction with a co-oxidant. Common choices include sodium hypochlorite (NaOCl) and PhI(OAc)2. nih.gov The choice of co-oxidant and reaction conditions can be tuned to optimize the yield of the desired aldehyde. For instance, carrying out the reaction in the absence of water can help prevent the formation of the aldehyde hydrate (B1144303), which is a precursor to the carboxylic acid, thus minimizing over-oxidation. nih.gov

The following table summarizes catalyst systems applicable to the selective oxidation of sterically hindered primary alcohols, which would be suitable for the synthesis of this compound.

| Catalyst System | Co-oxidant | Key Features |

| TEMPO/NaOCl | Sodium Hypochlorite | Standard system, but may be less effective for highly hindered substrates. |

| AZADO/NaOCl | Sodium Hypochlorite | More active than TEMPO for sterically hindered alcohols. nih.gov |

| ABNO/NaOCl | Sodium Hypochlorite | A less sterically hindered nitroxide catalyst, showing good reactivity. nih.gov |

| TEMPO/PhI(OAc)2 | (Diacetoxyiodo)benzene | An alternative co-oxidant system. |

Mechanistic Investigations of Aldehyde Oxidation Processes

The mechanism of nitroxyl radical-catalyzed alcohol oxidation is generally understood to proceed through a catalytic cycle involving the oxoammonium ion as the active oxidizing species. In the case of TEMPO-mediated oxidations, the cycle can be summarized as follows:

Oxidation of the Nitroxyl Radical: The nitroxyl radical (e.g., TEMPO) is first oxidized by the stoichiometric co-oxidant to the corresponding N-oxoammonium ion.

Alcohol Oxidation: The alcohol substrate then reacts with the N-oxoammonium ion. For primary alcohols under basic conditions, this is proposed to occur via a compact five-membered transition state. researchgate.net This step results in the formation of the aldehyde, and the N-oxoammonium ion is reduced to a hydroxylamine.

Regeneration of the Catalyst: The hydroxylamine is then re-oxidized back to the nitroxyl radical, completing the catalytic cycle. researchgate.net

Kinetic studies and mechanistic investigations of these oxidation reactions, particularly with hindered substrates, are crucial for optimizing reaction conditions and catalyst design. For example, the rate-limiting step can vary depending on the substrate and catalyst system. ethernet.edu.et The steric hindrance in 2,3,5,5-tetramethylhexan-1-ol would likely influence the rate of its reaction with the oxoammonium ion, making the choice of a less hindered nitroxyl catalyst like AZADO or ABNO even more critical for efficient conversion.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The carbon skeleton of this compound can be constructed through aldol condensation, a powerful C-C bond-forming reaction. This typically involves the reaction of an enolate with a carbonyl compound.

Strategies Involving Aldol Condensation for Branched Hexanal (B45976) Formation

The synthesis of this compound via aldol condensation would most logically involve the cross-aldol reaction between isobutyraldehyde (as the enolate precursor) and pivalaldehyde (as the electrophile). The key challenge in such a cross-aldol reaction is to control the selectivity, as self-condensation of isobutyraldehyde can be a significant side reaction.

Strategies to promote the desired cross-aldol product include:

Using a non-enolizable aldehyde as the electrophile: Pivalaldehyde (2,2-dimethylpropanal) lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation. This makes it an ideal electrophilic partner for an enolizable aldehyde like isobutyraldehyde.

Controlling the reaction conditions: Factors such as the choice of base, temperature, and order of addition of reactants can be manipulated to favor the cross-aldol reaction over the self-condensation of the enolizable partner.

Stereoselective Aldol Reactions Towards Chiral this compound Analogues

The aldol reaction between isobutyraldehyde and pivalaldehyde creates a new stereocenter at the C3 position of the resulting β-hydroxy aldehyde, leading to the potential for chiral analogues of this compound. Achieving stereoselectivity in such reactions is a significant area of research in organic synthesis.

The development of asymmetric aldol reactions allows for the synthesis of specific enantiomers. This can be achieved through several approaches:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the aldol addition.

Use of Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the reacting molecules, influencing the facial selectivity of the enolate attack on the aldehyde.

Substrate-Controlled Diastereoselectivity: If one of the reactants already contains a stereocenter, it can influence the stereochemistry of the newly formed stereocenter.

While specific studies on the stereoselective synthesis of this compound analogues are not widely reported, the general principles of asymmetric aldol reactions provide a clear framework for how such syntheses could be approached.

Catalytic Systems for Controlling Aldol Selectivity

The choice of catalyst is paramount in controlling the selectivity of aldol reactions. Both acid and base catalysts can be employed, each offering different advantages.

Base Catalysis: Traditional base catalysis (e.g., using NaOH or LDA) can be effective but may lead to side reactions. The use of milder bases or more sophisticated catalytic systems is often preferred.

Acid Catalysis: Lewis acid catalysts can activate the electrophilic aldehyde, promoting the reaction with a silyl enol ether (a Mukaiyama aldol reaction), which can offer high levels of stereocontrol.

Organocatalysis: Chiral amines, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric aldol reactions. They react with the enolizable aldehyde to form a nucleophilic enamine intermediate, which then reacts with the electrophilic aldehyde in a stereocontrolled manner.

The following table outlines some catalytic systems that could be employed to control selectivity in the synthesis of this compound via aldol condensation.

| Catalyst Type | Example | Role in Controlling Selectivity |

| Base | Lithium diisopropylamide (LDA) | Strong base for quantitative enolate formation, can control reactivity through temperature and addition order. |

| Lewis Acid | TiCl4, BF3·OEt2 | Activates the electrophile (pivalaldehyde) in Mukaiyama aldol reactions for stereocontrol. |

| Organocatalyst | L-Proline | Forms a chiral enamine with isobutyraldehyde for enantioselective addition to pivalaldehyde. researchgate.net |

Alternative and Novel Synthetic Pathways

Beyond the classical alcohol oxidation and aldol condensation routes, the exploration of novel synthetic pathways is an ongoing endeavor in organic chemistry. For a molecule like this compound, these could include:

Hydroformylation of highly branched alkenes: While challenging due to steric hindrance, the development of new catalyst systems for hydroformylation could potentially offer a direct route from a corresponding C8 alkene.

Rearrangement reactions: Skeletal rearrangements of appropriately substituted precursors could provide a pathway to the desired carbon framework.

Biocatalytic approaches: The use of enzymes could offer highly selective methods for both the carbon-carbon bond formation and the oxidation steps.

While specific examples for the synthesis of this compound via these novel routes are not yet prominent in the literature, the continuous development of synthetic methodologies suggests that such pathways may become viable in the future.

Grignard Reagent Based Approaches for Aldehyde Synthesis

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. chemie-brunschwig.ch Discovered by Victor Grignard in 1900, these reactions involve the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group. chemie-brunschwig.ch While the direct reaction of a Grignard reagent with a simple aldehyde or ketone yields a secondary or tertiary alcohol, respectively, specific strategies can be employed to target aldehyde synthesis. chemie-brunschwig.chyoutube.com

For a complex structure like this compound, a plausible Grignard-based approach would involve the reaction of a suitable Grignard reagent with a formic acid derivative, such as an orthoformate or a formate ester. This method allows for the formation of the aldehyde in a single step after acidic workup.

General Reaction Scheme: R-MgX + H-C(=O)-OR' → R-CH(O)-OMgX → R-CHO

A potential retrosynthetic analysis for this compound using this approach could involve the disconnection of the C1-C2 bond, suggesting the reaction between 2,4,4-trimethylpentylmagnesium bromide and a suitable formylating agent. The precursor, 1-bromo-2,4,4-trimethylpentane, could itself be synthesized from the corresponding alcohol or alkene.

Grignard reagents are typically prepared by reacting an alkyl, vinyl, or aryl halide with magnesium metal in an aprotic, nucleophilic solvent like diethyl ether or tetrahydrofuran (THF). chemie-brunschwig.ch The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers. chemie-brunschwig.ch

Table 1: Common Formylating Agents for Grignard Reactions

| Reagent | Structure | Product after Workup | Notes |

| Ethyl formate | H-C(=O)-OEt | Aldehyde | A common and straightforward reagent. |

| Triethyl orthoformate | HC(OEt)₃ | Acetal (B89532), then Aldehyde | Reaction initially forms a diethyl acetal, which is hydrolyzed to the aldehyde during acidic workup. This can prevent over-addition. |

| N,N-Dimethylformamide (DMF) | H-C(=O)-N(CH₃)₂ | Aldehyde | The intermediate is stable at low temperatures, preventing the addition of a second equivalent of the Grignard reagent. |

Reduction of Carboxylic Acid Derivatives for Aldehyde Generation

The controlled reduction of carboxylic acid derivatives presents another viable pathway to aldehydes. While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids, esters, and acyl chlorides completely to primary alcohols, milder or more selective reagents are required to stop the reaction at the aldehyde stage. chemistrysteps.comlibretexts.org The aldehyde intermediate is generally more reactive than the starting material, making its isolation challenging without carefully chosen reagents. chemistrysteps.com

A common strategy involves the conversion of the corresponding carboxylic acid, 2,3,5,5-tetramethylhexanoic acid, into a more reactive derivative that is amenable to partial reduction.

Reduction of Acyl Chlorides: Acyl chlorides can be reduced to aldehydes using specific hydride reagents. The Rosenmund reduction, which uses hydrogen gas with a poisoned catalyst (palladium on barium sulfate), is a classic method. A more modern and versatile approach involves the use of lithium tri-tert-butoxyaluminum hydride [LiAlH(OtBu)₃] at low temperatures. This sterically hindered reagent is less reactive than LiAlH₄, allowing for the selective reduction of the acyl chloride to the aldehyde.

Reduction of Esters: Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures (typically -78 °C). At this temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to yield the desired aldehyde. Allowing the reaction to warm to room temperature before workup would result in the formation of the primary alcohol.

Table 2: Comparison of Reducing Agents for Aldehyde Synthesis

| Carboxylic Acid Derivative | Reagent | Typical Conditions | Advantages | Limitations |

| Acyl Chloride | LiAlH(OtBu)₃ | THF, -78 °C | Good yields, general applicability. | Requires conversion of acid to acyl chloride. |

| Acyl Chloride | H₂, Pd/BaSO₄ (Rosenmund) | Toluene, heat | Classic method. | Catalyst can be sensitive; not compatible with some functional groups. |

| Ester | DIBAL-H | Toluene or Hexane (B92381), -78 °C | Widely used, effective. | Requires strictly controlled low temperatures to prevent over-reduction. |

| Amide (Weinreb Amide) | LiAlH₄ or DIBAL-H | THF, 0 °C to RT | Intermediate is stable, preventing over-addition. High yields of aldehyde. | Requires synthesis of the specific N-methoxy-N-methylamide. adichemistry.com |

Multi-Component Reactions Leading to Branched Aldehyde Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are characterized by their high atom economy, step economy, and operational simplicity, making them attractive from a green chemistry perspective. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct complex, branched scaffolds that could serve as precursors. For instance, reactions like the Passerini or Ugi reaction are powerful tools for generating molecular diversity. nih.govchemistry-chemists.com

A hypothetical approach could involve a multi-component reaction that assembles a precursor containing the required carbon skeleton, which is then converted to the target aldehyde in a subsequent step. For example, an MCR could be designed to form an α-hydroxy amide or a peptide-like structure, which could then be chemically modified to reveal the aldehyde functionality. The key advantage of MCRs lies in their ability to rapidly generate structural complexity from simple, readily available building blocks. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mcgill.ca The application of its twelve principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. mcgill.caunife.it

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mcgill.ca MCRs are particularly advantageous in this regard. Catalytic reactions, such as catalytic hydrogenation for reductions, are superior to the use of stoichiometric reagents like LiAlH₄, which generate significant inorganic waste. mcgill.ca

Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional Grignard solvents like diethyl ether and THF pose safety risks due to their flammability and potential for peroxide formation. Newer, greener solvents such as cyclopentyl methyl ether (CPME) or 2,2,5,5-tetramethyloxolane (TMO) are being explored as safer alternatives for such reactions. d-nb.infomdpi.com Whenever feasible, solvent-free reactions, perhaps using mechanochemical methods like grinding, should be considered. chemijournal.com

Design for Energy Efficiency: Energy requirements should be minimized. mcgill.ca Conducting reactions at ambient temperature and pressure is ideal. Microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemijournal.commdpi.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. mcgill.ca As mentioned, catalytic reductions or the use of enzymes (biocatalysis) can offer greener alternatives to metal hydride reductions.

By integrating these principles, the synthesis of this compound can be approached not only from a perspective of chemical efficiency but also with a strong consideration for environmental impact and sustainability.

Chemical Reactivity and Transformation Studies of 2,3,5,5 Tetramethylhexanal

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The carbonyl group of 2,3,5,5-tetramethylhexanal is characterized by an electrophilic carbon atom, making it a prime target for nucleophilic attack. libretexts.org This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds, leading to a variety of functional group transformations. These reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield the final alcohol product. libretexts.org

Hydride Reduction Mechanisms and Selectivity

The reduction of this compound to its corresponding primary alcohol, 2,3,5,5-tetramethylhexan-1-ol, is a fundamental transformation achieved through the use of hydride reagents. ksu.edu.sa This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ksu.edu.sa

The mechanism begins with the hydride anion attacking the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-hydrogen bond. ksu.edu.sa This results in a tetrahedral alkoxide ion intermediate, which is subsequently protonated, typically by a solvent or during an acidic workup step, to afford the final alcohol product. ksu.edu.sa

Commonly employed hydride reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄, while NaBH₄ offers greater chemoselectivity, preferentially reducing aldehydes and ketones in the presence of less reactive functional groups like esters. Another established method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes aluminum alkoxides as the reducing agent in a reversible process. google.com

| Reagent | Typical Solvent | Mechanism Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | A mild and selective reagent that donates a hydride ion to the aldehyde. The resulting alkoxide is protonated by the solvent. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) (anhydrous) | A powerful, non-selective reducing agent. The reaction is followed by a separate aqueous/acidic workup step to protonate the alkoxide intermediate. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Isopropanol | Involves an aluminum alkoxide catalyst (e.g., aluminum isopropoxide). The reduction occurs via a six-membered cyclic transition state. It is a reversible and highly selective reaction. msu.edu |

Organometallic Reagent Additions

The carbon-carbon bond-forming reaction between this compound and organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a key synthetic method for producing more complex secondary alcohols. dalalinstitute.comlibretexts.org These reagents feature a highly nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon. libretexts.org

The reaction mechanism is initiated by the nucleophilic addition of the carbanion-like alkyl or aryl group from the organometallic compound to the aldehyde's carbonyl carbon. ksu.edu.sasaskoer.ca This forms a new carbon-carbon single bond and a tetrahedral metal alkoxide intermediate. ksu.edu.sa Subsequent hydrolysis in an acidic aqueous workup neutralizes the alkoxide to yield the corresponding secondary alcohol. dalalinstitute.com Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com

| Reagent Type | General Formula | Product of Reaction with this compound |

|---|---|---|

| Grignard Reagent | R-MgX (where R = alkyl, aryl; X = Cl, Br, I) | A secondary alcohol with the 'R' group from the Grignard reagent added to the carbonyl carbon. |

| Organolithium Reagent | R-Li (where R = alkyl, aryl) | A secondary alcohol with the 'R' group from the organolithium reagent added to the carbonyl carbon. |

Acetal (B89532) and Ketal Formation Reactions

In the presence of an alcohol and an acid catalyst, this compound can be converted into an acetal. nih.gov This reaction is a crucial method for protecting the aldehyde functional group during other synthetic transformations. masterorganicchemistry.com The formation of an acetal from an aldehyde involves the reaction of one molecule of the aldehyde with two molecules of an alcohol, resulting in a carbon atom bonded to two -OR groups. masterorganicchemistry.com

The reaction proceeds through a hemiacetal intermediate and is typically catalyzed by a strong acid. libretexts.org The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal. youtube.com

Proton Transfer: A proton is transferred from the newly added oxygen to one of the hydroxyl groups, forming a good leaving group (water). youtube.com

Elimination: The leaving group, water, is eliminated, and a resonance-stabilized carbocation (an oxonium ion) is formed. libretexts.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation. libretexts.org

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the neutral acetal and regenerate the acid catalyst. masterorganicchemistry.com

The entire process is reversible, and the acetal can be converted back to the aldehyde by treatment with aqueous acid. masterorganicchemistry.com

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to oxidation, a reaction that converts it into a carboxylic acid. This transformation is a common and important process in organic synthesis.

Formation of 3,3,5,5-Tetramethylhexanoic Acid

The direct oxidation of this compound yields its corresponding carboxylic acid, 3,3,5,5-tetramethylhexanoic acid. This conversion involves the replacement of the aldehydic C-H bond with a C-O bond.

Selective Oxidation Reagents and Reaction Conditions

A variety of oxidizing agents can accomplish the transformation of this compound to 3,3,5,5-tetramethylhexanoic acid. The choice of reagent depends on factors such as desired yield, reaction conditions, and the presence of other sensitive functional groups in the molecule. researchgate.net

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from chromium trioxide, CrO₃, and sulfuric acid, known as the Jones reagent) are highly effective for this purpose. libretexts.org However, for substrates that may be sensitive to harsh acidic or basic conditions, milder and more selective methods have been developed. These include reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which under specific conditions can oxidize aldehydes to carboxylic acids. vanderbilt.edu Modern methods often utilize catalytic systems, such as those based on 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), which are known for their high selectivity and environmentally benign nature. organic-chemistry.org

| Oxidizing Agent/System | Typical Reaction Conditions | Selectivity and Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄, heat | A very strong and inexpensive oxidant. It will oxidize primary alcohols and aldehydes to carboxylic acids. Lack of selectivity can be an issue. libretexts.org |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | A strong oxidant that rapidly converts primary alcohols and aldehydes to carboxylic acids. The reaction is conducted under acidic conditions. libretexts.org |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | A milder chromium-based reagent. While it typically oxidizes primary alcohols to aldehydes, using DMF as the solvent can facilitate further oxidation to the carboxylic acid. vanderbilt.edu |

| TEMPO/Sodium Hypochlorite (NaOCl) | Acetonitrile (B52724)/water, buffered | A highly selective catalytic system. The primary oxidant (e.g., bleach) regenerates the active TEMPO-based oxoammonium ion. It is effective for converting aldehydes to carboxylic acids under mild conditions. organic-chemistry.org |

Mechanistic Aspects of Aldehyde Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For sterically hindered aldehydes like this compound, this conversion to 2,3,5,5-tetramethylhexanoic acid is a key reaction. While various reagents can accomplish this, the Pinnick oxidation, utilizing sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is particularly well-suited for aldehydes that are sensitive to harsher conditions or are sterically encumbered.

The mechanism of the Pinnick oxidation is proposed to begin with the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of an acid buffer, often a dihydrogen phosphate. The aldehyde is then thought to react with chlorous acid to form a key intermediate, a hydroxyallyl chlorite. This intermediate subsequently undergoes a pericyclic fragmentation, which yields the carboxylic acid and hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is typically added to the reaction mixture to quench the reactive HOCl byproduct, preventing unwanted side reactions.

Another mechanistic pathway for aldehyde oxidation, particularly in the presence of water, involves the formation of a geminal diol hydrate (B1144303). This hydrate can then be oxidized by a suitable oxidant. For instance, with chromium-based reagents like chromic acid (formed from CrO₃ and H₂SO₄), the hydrate is oxidized in a manner analogous to alcohol oxidation, ultimately yielding the carboxylic acid. The presence of water is crucial for this pathway to proceed to the carboxylic acid stage; in its absence, oxidation of a primary alcohol often stops at the aldehyde.

The oxidation of the analogous compound, 3,3,5,5-tetramethylhexanal, to its corresponding carboxylic acid is a documented synthetic route, often employing molecular oxygen or air in the presence of metal catalysts.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. While the saturated alkyl framework of this compound is generally unreactive in this context, the carbonyl group can participate in certain pericyclic reactions, most notably the Ene reaction.

In a carbonyl-Ene reaction, the aldehyde acts as the "enophile," reacting with an "ene"—an alkene possessing an allylic hydrogen. The reaction involves a 1,5-hydrogen shift from the ene component to the aldehyde's oxygen atom, accompanied by the formation of a new carbon-carbon sigma bond and a shift of the ene's double bond. This process results in the formation of a homoallylic alcohol. The reaction is a group transfer pericyclic reaction and typically requires elevated temperatures or Lewis acid catalysis to proceed efficiently. wikipedia.orgorganic-chemistry.org For this compound, this would provide a pathway to form highly substituted, unsaturated alcohols. While plausible, specific studies detailing the participation of this compound in Ene reactions are not extensively documented.

Rearrangements involving the core structure of this compound are not commonly reported under typical conditions, largely due to the stability of its saturated carbon skeleton.

Alpha-Carbon Reactivity and Enolization Studies

The alpha-carbon of this compound bears a single hydrogen atom. Deprotonation at this position generates an enolate, a key nucleophilic intermediate for various carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CHR group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. nih.govmdpi.com The reaction is typically catalyzed by a weak base, such as an amine or its salt. mdpi.com

In this reaction, this compound would serve as the electrophilic carbonyl component. The active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) is deprotonated by the base to form a stabilized carbanion (enolate). This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate readily undergoes elimination of water to form the final condensed product. nih.gov The steric hindrance around the carbonyl group of this compound would influence the reaction rate, likely requiring optimized conditions.

| Parameter | Description | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Carbonyl Compound | The electrophile, in this case, this compound. | Aldehydes or Ketones | nih.govmdpi.com |

| Active Methylene Compound | The nucleophile, containing acidic α-hydrogens. | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | mdpi.com |

| Catalyst | A weak base to facilitate enolate formation. | Piperidine, Ammonium Acetate (B1210297), Ionic Liquids | mdpi.comnih.gov |

| Solvent | Varies depending on reactants and catalyst. | Ethanol, Water, or Solvent-free | nih.gov |

| Temperature | Often performed at room temperature, but may require heating. | Room Temperature to Reflux | nih.gov |

The alpha-hydrogen of this compound can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then act as a nucleophile in SN2 reactions with alkyl halides, a process known as alpha-alkylation. Due to the steric hindrance and the desire to avoid self-condensation (an aldol (B89426) reaction), a strong, bulky base like lithium diisopropylamide (LDA) is typically required to achieve nearly complete and irreversible enolate formation. The resulting enolate can then be treated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new carbon-carbon bond at the alpha-position.

Similarly, halogenation at the alpha-position can be achieved by treating the pre-formed enolate with an electrophilic halogen source, such as molecular bromine (Br₂) or N-chlorosuccinimide (NCS). The reaction proceeds via nucleophilic attack of the enolate on the halogen atom.

Thermal and Photochemical Transformations of this compound

Aldehydes and ketones undergo characteristic photochemical reactions upon absorption of UV light, known as Norrish reactions. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and the alpha-carbon. For this compound, this would lead to the formation of a formyl radical (•CHO) and a 2,3,5,5-tetramethylhexyl radical. These radical intermediates can then undergo several secondary reactions, including decarbonylation of the acyl radical to form carbon monoxide and a hydrogen radical, or recombination. Given the stability of the tertiary 2,3,5,5-tetramethylhexyl radical, this pathway is expected to be a significant photochemical process. wikipedia.orgkvmwai.edu.in

The Norrish Type II reaction is an intramolecular process that occurs if the aldehyde possesses an accessible gamma-hydrogen. The reaction proceeds via a 6-membered cyclic transition state where the excited carbonyl oxygen abstracts a hydrogen atom from the gamma-carbon, forming a 1,4-biradical intermediate. chemrxiv.org this compound has gamma-hydrogens on the methyl groups attached to C5. Therefore, it can undergo a Norrish Type II reaction. The resulting biradical can then either cleave to form an alkene (3,3-dimethyl-1-butene) and an enol (which would tautomerize to 2-methylpropanal), or cyclize to form a cyclobutanol (B46151) derivative. chemrxiv.org

Under thermal stress (pyrolysis), this compound is expected to decompose via radical mechanisms. The initial step would likely be the homolytic cleavage of the weakest C-C bonds, leading to a complex mixture of smaller hydrocarbon fragments.

Derivatization for Spectroscopic Probes and Characterization

The analysis of aldehydes by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) often requires derivatization to improve volatility, thermal stability, and detector response. nih.gov

For GC-MS analysis, a common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.govsigmaaldrich.com PFBHA reacts with the aldehyde group of this compound to form a stable PFB-oxime derivative. These derivatives are more volatile and are highly sensitive to electron capture detection (ECD) or can be readily analyzed by mass spectrometry (MS). nih.gov

For HPLC analysis, especially with UV detection, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used reagent. mdpi.comnih.govyorku.ca It reacts with aldehydes to form 2,4-dinitrophenylhydrazones. These derivatives are stable, crystalline compounds that possess a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at wavelengths around 360 nm. yorku.cahitachi-hightech.com

| Analytical Method | Derivatizing Reagent | Abbreviation | Resulting Derivative | Reference |

|---|---|---|---|---|

| GC-MS / GC-ECD | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | PFB-Oxime | nih.govsigmaaldrich.com |

| HPLC-UV | 2,4-Dinitrophenylhydrazine | DNPH | 2,4-Dinitrophenylhydrazone | mdpi.comnih.govyorku.ca |

| HPLC-Fluorescence | 1,3-Cyclohexanedione | CHD | Fluorophore | jascoinc.com |

| HPLC-UV / CE-DAD | 4-Hydrazinobenzoic acid | HBA | Hydrazone | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 2,3,5,5-Tetramethylhexanal. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced ¹H NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

While a standard one-dimensional ¹H NMR spectrum provides initial information on the types and number of protons, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure.

Correlated SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduox.ac.uk For this compound, COSY spectra would reveal correlations between the aldehydic proton (H1) and the proton at C2, the proton at C2 with the proton at C3, and the proton at C3 with the methylene (B1212753) protons at C4. This establishes the connectivity of the main carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. princeton.eduresearchgate.netcolumbia.edu This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the aldehydic carbon signal can be definitively identified by its correlation to the characteristic downfield aldehydic proton signal. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity, showing correlations between protons and carbons over two to four bonds. princeton.educolumbia.eduipb.pt This is particularly useful for identifying quaternary carbons, which have no attached protons. In this compound, HMBC would show correlations from the protons of the C2-methyl group to both C2 and C3, and from the protons of the gem-dimethyl groups at C5 to C4, C5, and C6, confirming the placement of these key structural features.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and stereochemistry. princeton.eduresearchgate.netipb.pt For this compound, NOESY could be used to determine the preferred conformation by observing correlations between, for example, the methyl groups and protons along the hexane (B92381) backbone.

Table 1: Predicted ¹H-¹³C HMBC Correlations for this compound This table presents theoretical correlations and is for illustrative purposes.

| Proton(s) | Expected HMBC Correlations to Carbons |

|---|---|

| H1 (Aldehyde) | C2, C3 |

| H2 | C1, C3, C(2)-CH₃ |

| H3 | C2, C4, C5, C(2)-CH₃ |

| H4 (CH₂) | C3, C5, C6 |

| C(2)-CH₃ | C2, C3 |

| C(5)-(CH₃)₂ | C4, C5, C6 |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis (e.g., DEPT)

¹³C NMR spectroscopy provides a direct map of the carbon skeleton. ox.ac.uk In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would appear as a single line, revealing the total number of distinct carbon environments. organicchemistrydata.org

A more advanced technique, Distortionless Enhancement by Polarization Transfer (DEPT), is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.comlibretexts.orglibretexts.org DEPT experiments are typically run in a few variations:

DEPT-90: Shows only signals from CH (methine) carbons. libretexts.orgopenstax.org

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent. libretexts.orgopenstax.org

By combining the information from a standard ¹³C spectrum with DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be identified by its type.

Table 2: Expected ¹³C NMR and DEPT Spectral Data for this compound This table is a theoretical representation based on the known structure.

| Carbon Atom | Type | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| C1 (CHO) | CH | Positive | Positive |

| C2 | CH | Positive | Positive |

| C3 | CH | Positive | Positive |

| C4 | CH₂ | Absent | Negative |

| C5 | Quaternary | Absent | Absent |

| C6 (on C5) | CH₃ | Absent | Positive |

| C(2)-CH₃ | CH₃ | Absent | Positive |

Investigations of Conformational Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as conformational changes (e.g., bond rotations) that occur on the NMR timescale. ox.ac.ukoxinst.comorganicchemistrydata.org For a flexible acyclic molecule like this compound, rotation around the C2-C3 and C3-C4 bonds could lead to the existence of multiple stable conformers (rotamers).

At room temperature, if the interconversion between these conformers is rapid, the NMR spectrum will show a single set of time-averaged signals. oxinst.com By lowering the temperature, this interconversion can be slowed. If the energy barrier to rotation is high enough, the exchange rate may become slow enough on the NMR timescale to allow for the observation of separate signals for each individual conformer. organicchemistrydata.org This allows for the determination of the energy barriers of rotation and the relative populations of the different conformers. oxinst.com

Solid-State NMR for Crystalline Forms or Adsorbed States

Should this compound be analyzed in a solid form, such as a crystalline state or when adsorbed onto a surface, Solid-State NMR (SSNMR) would be the method of choice. mdpi.com In solids, the anisotropic interactions that are averaged out in solution lead to very broad signals. huji.ac.il

Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. mdpi.comhuji.ac.il Cross-Polarization (CP) is often used in conjunction with MAS (CP-MAS) to enhance the signal intensity of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. huji.ac.il SSNMR can provide unique information about the molecular packing, conformation, and dynamics in the solid state that is inaccessible by solution NMR. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.orglibretexts.org

For this compound, the molecular ion ([M]⁺•) would be observed at an m/z corresponding to its molecular weight (156). nih.gov The molecule would then fragment in predictable ways. Aldehydes commonly undergo fragmentation via:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. This could lead to the loss of a hydrogen radical (•H) to form an [M-1]⁺ ion or the loss of the alkyl chain (•C₉H₁₉) to form the [CHO]⁺ ion at m/z 29. A more favorable α-cleavage would be the loss of the C2-substituent, leading to a stable acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the elimination of a neutral alkene.

The resulting mass spectrum is a unique fingerprint of the compound, with the most abundant fragment ion referred to as the base peak. libretexts.orgdocbrown.info

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

While multiple different chemical formulas could result in a nominal mass of 156, only one formula will match the exact mass measured by HRMS. For this compound, the calculated exact mass is 156.151415 Da for the molecular formula C₁₀H₂₀O. uni.lu An HRMS measurement confirming this exact mass would provide definitive proof of the elemental composition, distinguishing it from any potential isomers or other compounds with the same integer molecular weight.

Tandem Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of ions, which is crucial for structural elucidation. wikipedia.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 156.27) is first selected in the initial mass analyzer (MS1). This selected ion is then subjected to fragmentation through processes like collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed in a second mass analyzer (MS2), providing a detailed fragmentation spectrum. wikipedia.org

For aldehydes, characteristic fragmentation patterns often involve cleavages adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for this compound would include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org Another significant fragmentation process is the McLafferty rearrangement, which is common for carbonyl compounds possessing a γ-hydrogen. uou.ac.in This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the separation, identification, and quantification of this compound within complex mixtures. nist.gov The development of a robust GC-MS method involves optimizing several parameters to achieve efficient separation and sensitive detection.

The choice of the GC column is critical. A column with a stationary phase appropriate for the polarity of this compound and other components in the mixture is selected to ensure good chromatographic resolution. gcms.cz The temperature program of the GC oven is carefully controlled, starting at an initial temperature and ramping up to a final temperature to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. bibliotekanauki.pl

The mass spectrometer settings, such as the ionization energy (typically 70 eV for electron ionization) and the mass range scanned, are also optimized. gcms.cz The resulting total ion chromatogram (TIC) displays the separated compounds as peaks, and the mass spectrum of each peak provides a "fingerprint" for identification by matching against spectral libraries or through manual interpretation. nist.gov For complex matrices, techniques like selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for this compound. mdpi.com The presence of matrix effects, where other components in the sample interfere with the analysis, may necessitate sample preparation steps like extraction or derivatization to ensure accurate quantification. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound. ksu.edu.sa These two methods are complementary, as some vibrational modes may be active in one technique but not the other, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration. ksu.edu.safiveable.me

Infrared (IR) Spectroscopy for Carbonyl and Alkane Stretching Frequencies

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups in this compound. The most prominent and diagnostic absorption band in the IR spectrum of an aldehyde is the carbonyl (C=O) stretching vibration. spectroscopyonline.com For aliphatic aldehydes, this strong absorption typically appears in the range of 1740-1720 cm⁻¹. msu.edupg.edu.pl The exact position can be influenced by the molecular structure and solvent.

In addition to the carbonyl stretch, the IR spectrum will exhibit characteristic absorptions corresponding to the alkane portions of the molecule. The C-H stretching vibrations of the methyl and methylene groups are observed in the region of 3000-2850 cm⁻¹. wvu.edu Specifically, the aldehydic C-H stretch, a feature unique to aldehydes, typically appears as two weak bands in the range of 2830-2695 cm⁻¹. The C-H bending vibrations for the methyl and methylene groups are found in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1740 - 1720 | Strong |

| Aldehyde C-H | Stretch | 2830 - 2695 (two bands) | Weak |

| Alkane C-H | Stretch | 3000 - 2850 | Strong |

| Methyl C-H | Bend | ~1450 and ~1375 | Medium |

| Methylene C-H | Bend | ~1465 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary data to IR spectroscopy, particularly for non-polar bonds. fiveable.me While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker compared to its IR absorption. However, Raman spectroscopy is highly sensitive to the vibrations of the carbon-carbon backbone and C-H bonds of the alkane structure. nih.gov

The symmetric C-C stretching vibrations of the branched alkyl chain will give rise to distinct signals in the Raman spectrum. researchgate.net The C-H stretching and bending vibrations will also be present, and their analysis can provide further confirmation of the molecule's structure. nih.gov The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound. ksu.edu.sa

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | ~1730 | Medium-Weak |

| Alkane C-H | Stretch | 2800 - 3000 | Strong |

| Alkane C-C | Stretch | 800 - 1200 | Medium |

| C-H Bending | Bend | 1300 - 1500 | Medium |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for isolating and quantifying this compound, especially for assessing its purity.

Development of Gas Chromatography (GC) Methods for Purity Assessment

Gas chromatography (GC) with a flame ionization detector (FID) is a standard and robust method for determining the purity of volatile compounds like this compound. nih.gov The development of a GC method for purity assessment requires careful optimization of several parameters to ensure accurate and reliable results.

A suitable capillary column, often with a non-polar or medium-polarity stationary phase, is chosen to achieve good separation of the main compound from any potential impurities, such as isomers or residual starting materials. bibliotekanauki.pl The oven temperature program is optimized to provide sharp, symmetrical peaks and a good resolution between adjacent peaks within a reasonable analysis time. japsonline.com

The injector and detector temperatures are also set to ensure efficient vaporization of the sample and a stable detector response. bibliotekanauki.pl For quantification, an internal or external standard method is typically employed. In the internal standard method, a known amount of a non-interfering compound is added to the sample, and the peak area ratio of the analyte to the internal standard is used for quantification. researchgate.net Method validation is a critical step and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to demonstrate the method's suitability for its intended purpose. redalyc.org

High-Performance Liquid Chromatography (HPLC) for Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from a mixture. scispace.com In the context of this compound, which is a non-polar aliphatic aldehyde, preparative HPLC would be instrumental in separating it from isomers, starting materials, and byproducts of its synthesis. kromasil.com

Methodology:

A typical preparative HPLC method for a non-polar compound like this compound would likely employ a reversed-phase strategy. scispace.com This involves a non-polar stationary phase and a polar mobile phase.

Stationary Phase: A C18 (octadecyl-silica) column is a common first choice for the separation of non-polar analytes due to its strong hydrophobic interactions with the sample. pharmaknowledgeforum.comsigmaaldrich.com For preparative scale, columns with larger particle sizes (5-10 µm or higher) and wider internal diameters are used to accommodate larger sample loads. kromasil.com

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. scispace.comjst.go.jp The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the more strongly retained components. For non-polar compounds, the selection of the organic phase is critical, with methanol being a cost-effective option. pharmaguru.co

Detection: A UV detector would likely be used, although the aldehyde functional group in this compound does not have a strong chromophore. Derivatization with a UV-active agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), could be employed to enhance detection sensitivity, though this is more common in analytical-scale HPLC. tandfonline.com For preparative work where the goal is to recover the pure, underivatized compound, a refractive index (RI) detector could be an alternative.

Hypothetical Preparative HPLC Parameters:

| Parameter | Value/Type | Rationale |

| Column | Preparative C18, 10 µm, 50 x 250 mm | Accommodates larger sample volumes for purification. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Non-polar organic modifier for elution. |

| Gradient | 70% B to 100% B over 30 min | To effectively separate compounds with varying polarities. |

| Flow Rate | 50-100 mL/min | Typical for preparative scale separations. |

| Detector | UV at 210 nm or Refractive Index | For detection of the aldehyde or its derivatives. |

| Sample Loading | Dependent on column capacity and solubility | To maximize throughput while maintaining resolution. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, oxygen, etc.) within a compound. This data is then used to determine the empirical formula and to confirm the stoichiometric composition of a synthesized molecule like this compound.

For this compound, with the molecular formula C₁₀H₂₀O, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of this compound (C₁₀H₂₀O):

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 76.86 |

| Hydrogen (H) | 1.008 | 20 | 20.16 | 12.90 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.24 |

| Total | 156.269 | 100.00 |

Data derived from standard atomic weights. convertunits.com

Experimentally, the elemental composition is determined by combustion analysis. A sample of the purified compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and quantified. These quantities are then used to calculate the percentage of each element in the original sample. The experimental results for a pure sample of this compound should closely match the theoretical values presented in the table. brainly.com

X-ray Crystallography of Crystalline Derivatives (if applicable)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional structure of a molecule in its crystalline state. wikipedia.org Since this compound is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. Therefore, a suitable crystalline derivative would need to be prepared.

Challenges and Strategies:

The primary challenge is the synthesis of a derivative of this compound that is a stable, well-ordered crystalline solid. Aliphatic aldehydes can be challenging to crystallize due to their conformational flexibility. acs.org

Potential Crystalline Derivatives:

One common strategy is to react the aldehyde with a rigid, planar molecule that is known to form good crystals. Examples of potential derivatizing agents for aldehydes include:

Semicarbazide or Thiosemicarbazide: These reagents react with the aldehyde to form semicarbazones or thiosemicarbazones, which are often crystalline.

2,4-Dinitrophenylhydrazine (DNPH): The resulting 2,4-dinitrophenylhydrazone is typically a brightly colored, crystalline solid.

Girard's Reagents: These are a class of cationic derivatizing agents that can form crystalline salts with aldehydes.

Once a suitable crystalline derivative is obtained, X-ray diffraction analysis can be performed. The resulting electron density map would allow for the unambiguous determination of the atomic connectivity and stereochemistry of the this compound moiety within the crystal lattice. This would definitively confirm the structure, including the positions of the methyl groups and the conformation of the hexane chain. While no specific X-ray crystallographic data for derivatives of this compound are publicly available, the general methodology remains a cornerstone for absolute structure determination in chemistry. beilstein-journals.orgnih.gov

Computational and Theoretical Investigations of 2,3,5,5 Tetramethylhexanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,3,5,5-tetramethylhexanal at the atomic and molecular levels. These calculations offer a powerful tool for predicting various chemical and physical behaviors.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its reactivity by analyzing parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These calculations help in identifying the most reactive sites within the molecule, such as the carbonyl group, and understanding its susceptibility to nucleophilic or electrophilic attack. For instance, the hydroformylation of diisobutylene, a synthetic pathway to related aldehydes, can be studied using DFT to understand the underlying reaction mechanisms and catalyst involvement.

Conformational Analysis and Energy Minima

The flexible alkyl chain of this compound allows for multiple conformations. Conformational analysis using computational methods helps in identifying the most stable three-dimensional arrangements of the molecule. By calculating the potential energy surface, researchers can locate various energy minima corresponding to different stable conformers. This information is vital for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Transition State Calculations for Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound, such as its oxidation to 3,3,5,5-tetramethylhexanoic acid, requires the identification of transition states. Computational methods, particularly DFT, can be employed to calculate the structures and energies of these high-energy intermediates. mdpi.com This allows for the determination of reaction barriers and the elucidation of the step-by-step pathway of a chemical transformation, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. udel.edursc.orgthermofisher.com For instance, the predicted ¹H and ¹³C NMR spectra would show characteristic signals corresponding to the different methyl and methylene (B1212753) groups in the molecule, and their splitting patterns would provide information about neighboring protons. udel.edulibretexts.org Similarly, the calculated IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, a key feature of aldehydes. rsc.orgthermofisher.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Signals for CH, CH₂, and multiple CH₃ groups |

| ¹³C NMR Chemical Shifts (ppm) | Signals for carbonyl C, quaternary C, and various alkyl C |

| IR Frequency (cm⁻¹) | Strong C=O stretch (~1730-1715 cm⁻¹) |

Note: The exact values would require specific DFT calculations with a chosen functional and basis set.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, offering insights into its motion and interactions with its environment. mdpi.comua.ac.be

Solvation Effects and Intermolecular Interactions

MD simulations can model how this compound behaves in a solvent, a crucial aspect for understanding its reactivity and physical properties in solution. nih.gov By simulating the molecule surrounded by solvent molecules (e.g., water or an organic solvent), it is possible to study the formation of solvation shells and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces. nih.govuregina.ca This information is essential for predicting its solubility and how the solvent influences its conformational preferences and reaction pathways.

Conformation Changes in Solution

The conformational landscape of an aldehyde is critical to understanding its reactivity and interactions. For a sterically hindered molecule like this compound, the rotational freedom around its single bonds is significantly restricted, leading to a set of preferred three-dimensional arrangements or conformers. While specific computational studies on this compound are not prevalent in publicly accessible literature, the conformational behavior of analogous branched and sterically hindered aldehydes can be understood through established principles of computational chemistry and spectroscopic methods like NMR. nih.govnih.gov

The solution-phase behavior of aldehydes is governed by a balance of intramolecular steric repulsions and electronic effects, as well as intermolecular interactions with solvent molecules. The bulky tert-butyl group at the C5 position and the two methyl groups at the C2 and C3 positions in this compound create significant steric strain. This strain influences the dihedral angles along the carbon backbone, forcing the molecule into conformations that minimize these unfavorable interactions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring these conformational preferences. beilstein-journals.org A systematic conformational search would typically identify several low-energy structures. For a branched aldehyde, key rotational barriers include the bond between the carbonyl carbon and the adjacent chiral center (C2). The relative orientation of the aldehyde proton and the substituents on the C2 and C3 carbons dictates the accessibility of the carbonyl group to approaching nucleophiles.

In solution, the equilibrium between different conformers can be sensitive to the polarity of the solvent. auremn.org.brmsu.edu Polar solvents may stabilize conformers with larger dipole moments, while nonpolar solvents favor those with smaller dipoles. NMR spectroscopy is a primary experimental technique for studying these effects. By measuring coupling constants and observing Nuclear Overhauser Effects (NOEs), it is possible to deduce the average conformation or the relative populations of different conformers in a given solvent. auremn.org.brresearchgate.net For instance, changes in the vicinal coupling constants between protons on C2 and C3 would indicate a shift in the conformational equilibrium upon changing the solvent.

| Conformational State | Key Dihedral Angle | Expected Relative Energy (Gas Phase) | Influence of Solvent Polarity | Primary Steric Interaction |

|---|---|---|---|---|

| Staggered (Anti-periplanar) | ~180° (H-C2-C3-H) | Low | Moderately favored in nonpolar solvents | Minimized gauche interactions |

| Staggered (Gauche) | ~60° (H-C2-C3-H) | Intermediate | Can be stabilized in polar solvents if dipole moment is higher | Gauche interaction between C2-methyl and C3-methyl |

| Eclipsed | ~0° (H-C2-C3-H) | High (Transition State) | Unfavorable in all solvents | Severe steric clash between substituents |

Quantitative Structure-Activity Relationship (QSAR) Studies on Branched Aldehydes (focused on chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. While often used for predicting biological endpoints like toxicity nih.govoup.com, QSAR can also be a powerful method for modeling purely chemical reactivity, such as the susceptibility of aldehydes to nucleophilic attack. europa.euorganicchemistrydata.org

For branched aldehydes, reactivity is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance surrounding it. libretexts.orglibretexts.org A QSAR model for the chemical reactivity of a series of branched aldehydes, including a compound like this compound, would aim to quantify these effects using molecular descriptors.

Key Descriptors for Aldehyde Reactivity:

Electronic Descriptors: These quantify the electron-withdrawing or -donating nature of the substituents near the carbonyl group. A more positive partial charge on the carbonyl carbon enhances its electrophilicity and increases reactivity toward nucleophiles. libretexts.org Quantum chemical parameters like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are often used; a lower E-LUMO indicates greater electrophilicity. oup.com

Steric Descriptors: These account for the bulkiness of the groups surrounding the reaction center. For aldehydes, significant steric hindrance can impede the approach of a nucleophile, thereby decreasing the reaction rate. libretexts.orgyoutube.com Classical descriptors include Taft's steric parameter (Es), while modern approaches use 3D descriptors derived from the computed molecular shape.

Hydrophobicity/Transport Descriptors: While more common in biological QSAR, the octanol-water partition coefficient (logP) can sometimes play a role in reaction kinetics in biphasic or complex solvent systems by influencing the concentration of the reactant at the site of reaction. oup.comresearchgate.net

A typical QSAR equation for aldehyde reactivity might take the following linear form:

log(k) = c₀ + c₁(Electronic Descriptor) + c₂(Steric Descriptor)

Where log(k) is the logarithm of the reaction rate constant. For a highly branched aldehyde like this compound, the steric descriptor term would be expected to have a significant, negative coefficient, indicating that the bulky methyl groups substantially reduce its reactivity compared to less hindered aldehydes. nih.gov Studies on related systems have successfully used parameters like the Taft σ* parameter (for electronic effects) and logP to model reactivity in addition reactions. qsardb.org

| Descriptor Type | Specific Descriptor Example | Relevance to this compound Reactivity | Expected Impact on Reactivity |

|---|---|---|---|

| Electronic | Partial Charge on Carbonyl Carbon (qC) | Indicates the electrophilicity of the reaction center. | Alkyl groups are weakly electron-donating, slightly reducing qC and thus reactivity compared to formaldehyde. |

| Electronic | Energy of LUMO (E-LUMO) | A lower energy LUMO signifies a better electron acceptor. | The value will be influenced by the overall electronic structure, but less favorable than for unbranched aldehydes. |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric bulk of the substituent attached to the carbonyl. | The highly branched substituent would result in a large, negative Es value, predicting significantly lower reactivity. |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Reflects the degree of branching in the molecule. | High degree of branching correlates with increased steric hindrance and lower reactivity. |

Machine Learning Approaches for Predicting Synthetic Outcomes and Reactivity